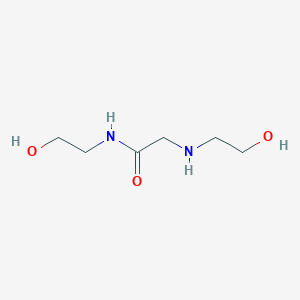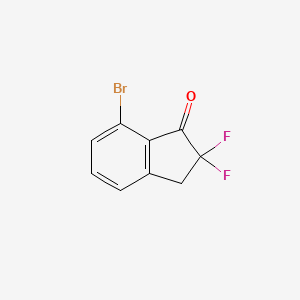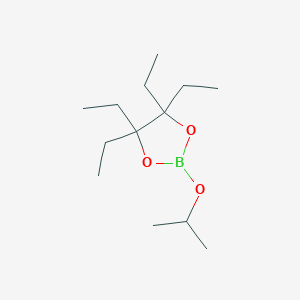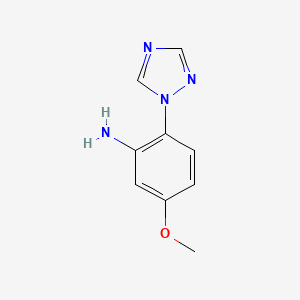
5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline is a nitrogen-containing heterocyclic compound that belongs to the triazole family. It consists of a methoxy group (-OCH3) on the phenyl ring, a triazole ring (-CN3) at the meta position of the phenyl ring, and an aniline moiety (-NH2) attached to the triazole ring. This compound is known for its stability and resistance to air and moisture, making it suitable for various scientific applications.
Métodos De Preparación
5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline can be synthesized using a one-pot reaction between 4-aminobenzonitrile and 1H-1,2,4-triazole in the presence of copper (I) iodide as a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, leading to the formation of the compound. The product can be purified using column chromatography or recrystallization methods.
Análisis De Reacciones Químicas
5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring.
Common reagents used in these reactions include sodium bicarbonate, copper (I) iodide, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a precursor to synthesize novel triazole derivatives with potential biological activities.
Biochemistry: The compound is used in studies related to enzyme inhibition and molecular interactions.
Material Science: It is utilized in the synthesis of coordination polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. In the case of enzyme inhibition, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes, while the phenyl moieties interact with the active site of the enzyme .
Comparación Con Compuestos Similares
5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline can be compared with other triazole derivatives, such as:
- 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
- 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones
These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the methoxy group and aniline moiety in this compound contributes to its distinct properties and applications.
Propiedades
Fórmula molecular |
C9H10N4O |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
5-methoxy-2-(1,2,4-triazol-1-yl)aniline |
InChI |
InChI=1S/C9H10N4O/c1-14-7-2-3-9(8(10)4-7)13-6-11-5-12-13/h2-6H,10H2,1H3 |
Clave InChI |
BXKOPJMKSBIVFL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)N2C=NC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


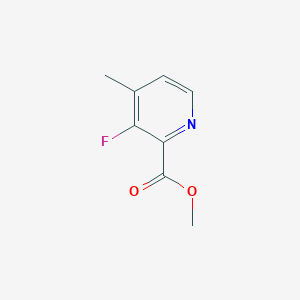
![Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride](/img/structure/B13468063.png)
![Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide](/img/structure/B13468065.png)
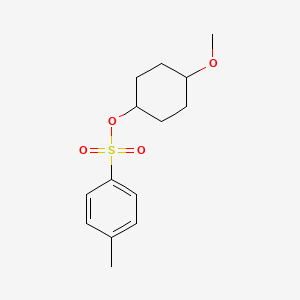
![1-Oxa-9-azaspiro[5.6]dodecanehydrochloride](/img/structure/B13468076.png)


![6-(3,5-Dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13468110.png)


![Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]-](/img/structure/B13468127.png)
